N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl core linked via a carboxamide group to a piperidine scaffold. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring lipophilic and conformationally restricted ligands .
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-24(22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-18-19-10-14-26(15-11-19)23-12-16-28-17-13-23/h1-9,19,23H,10-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQJMDQQHLFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with certain types of opioids. It is involved in various physiological processes, including pain perception, consciousness, motor control, and mood.
Mode of Action
This compound acts as a selective antagonist at the KOR. An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the KOR, preventing the receptor’s activation and thereby inhibiting the actions of KOR agonists.
Biochemical Pathways
The interaction of this compound with the KOR influences several biochemical pathways. The most notable is the inhibition of the release of prolactin , a hormone that plays a crucial role in numerous biological functions, including metabolism, regulation of the immune system, and pancreatic development.
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, ensuring that it reaches the target site in the body in sufficient concentrations to exert its therapeutic effects.
Result of Action
The antagonistic action of this compound at the KOR results in a reduction in the release of prolactin . This can have various downstream effects, depending on the physiological context. For instance, it can influence pain perception, mood, and various other processes regulated by prolactin.
Biological Activity
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 342.4 g/mol. The structural representation includes a biphenyl moiety linked to a tetrahydro-2H-pyran derivative through a piperidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2034588-33-3 |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in key cellular processes:
- Polo-like Kinase 1 (Plk1) Inhibition : The compound may exhibit inhibitory effects on Plk1, a critical regulator of cell division and a target for cancer therapy. Inhibitors of Plk1 have been shown to induce mitotic arrest and apoptosis in cancer cells while sparing normal cells .
- Muscarinic Receptor Modulation : Similar compounds have been explored as selective modulators of muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive processes. This suggests potential applications in treating cognitive deficits associated with schizophrenia .
Biological Activity and Therapeutic Potential
The biological activity of this compound can be summarized as follows:
Anticancer Activity
Studies have shown that compounds targeting Plk1 can significantly reduce cell viability in various cancer cell lines. For instance, compounds derived from similar scaffolds demonstrated over tenfold higher inhibitory activity against Plk1 compared to standard treatments .
Cognitive Enhancement
Research into muscarinic receptor agonists indicates that selective activation of the M1 receptor can enhance cognitive function. Compounds like this compound could potentially improve cognitive deficits in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Plk1 Inhibition
A study screened a library of small molecules for their ability to inhibit Plk1's polo-box domain (PBD). Among the identified compounds was one structurally similar to our target compound, which showed promising results in reducing mitotic progression in cancer cells while exhibiting lower toxicity towards normal cells .
Study 2: Cognitive Function Enhancement
In another investigation focused on muscarinic receptors, a series of piperidine-based compounds were tested for their efficacy as M1 receptor agonists. The results demonstrated enhanced cognitive performance in animal models treated with these compounds, suggesting potential therapeutic applications for cognitive disorders .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its biphenyl-carboxamide moiety and the THP-piperidine hybrid. Analogous compounds vary in substituents on the piperidine ring, biphenyl modifications, or alternative heterocycles.
Table 1: Structural Analogs and Modifications
Table 2: Physicochemical Comparison
Mechanistic Insights
Metabolic Stability
Microsomal stability assays () reveal that THP-containing analogs like Compound 17 exhibit moderate stability (~65% remaining at 60 min in human liver microsomes), whereas dichlorinated biphenyl derivatives (e.g., Compound 2ar) may resist oxidative metabolism due to halogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
